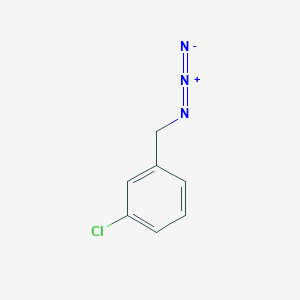

1-(Azidomethyl)-3-chlorobenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(azidomethyl)-3-chlorobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClN3/c8-7-3-1-2-6(4-7)5-10-11-9/h1-4H,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYFWUPTWYUKGQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CN=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Chemistry of 1 Azidomethyl 3 Chlorobenzene

Direct Synthesis Routes via Nucleophilic Substitution

The primary method for synthesizing 1-(Azidomethyl)-3-chlorobenzene involves a direct nucleophilic substitution reaction. This approach typically utilizes a precursor molecule where a leaving group attached to the benzyl (B1604629) carbon is displaced by an azide (B81097) anion (N₃⁻).

Optimization of Reaction Conditions for Azide Introduction

Optimizing reaction parameters is crucial for achieving high yields and purity of the final product. Key factors that influence the efficiency of the azidomethylation reaction include the choice of solvent, reaction temperature, and duration.

A study comparing different solvent systems for a similar azidation reaction found that a mixture of tert-butanol (B103910) and water used in conjunction with a phase-transfer catalyst provided an excellent yield of approximately 94%. This highlights the importance of solvent engineering to optimize the reaction outcome.

Temperature and reaction time are interdependent parameters that must be carefully controlled to maximize the yield of this compound while minimizing the formation of impurities. The reaction is often carried out at room temperature over an extended period. For example, one procedure describes stirring the reaction mixture at room temperature for 15 hours. scielo.br Another study mentions a reaction time of 48 hours. researchgate.net

In some protocols, the reaction is initiated at a lower temperature, such as 0°C, and then allowed to warm to room temperature. This gradual increase in temperature can help to control the initial exothermicity of the reaction. The optimal temperature and duration can vary depending on the specific precursor and solvent system used. For instance, a reaction involving 3-chlorobenzyl bromide and sodium azide in an appropriate solvent is a common method. vulcanchem.com One documented synthesis reported a yield of 83% for this compound as a colorless oil. rsc.org

Table 1: Reaction Conditions for the Synthesis of this compound and Analogs

| Precursor | Reagents and Conditions | Yield (%) | Reference |

| 3-Chlorobenzyl chloride | NaN₃, DMSO, r.t., 15 h | Not specified | scielo.br |

| Substituted benzyl chloride | NaN₃, ethanol | 76 | researchgate.net |

| 1-(Chloromethyl)-3-chlorobenzene | NaN₃ | 83 | rsc.org |

| 1-Azido-4-(chloromethyl)benzene | NaN₃, Procedure A | 92 | rsc.org |

| 4-Chlorobenzyl halides | NaN₃, DMF or acetonitrile (B52724) | Not specified |

Microwave-assisted synthesis has emerged as a powerful technique to accelerate organic reactions. at.uabeilstein-journals.org In the context of synthesizing this compound and its derivatives, microwave irradiation can significantly reduce reaction times and potentially improve yields. mdpi.com While specific microwave-assisted protocols for the direct synthesis of this compound are not extensively detailed in the provided results, the application of microwave heating in related azide syntheses and cycloaddition reactions is well-documented. mdpi.commdpi.com For instance, microwave conditions have been employed for the reaction of a diazide linker with an unactivated internal alkyne. mdpi.com This suggests that microwave-assisted protocols could be effectively adapted for the nucleophilic substitution reaction between a 3-chlorobenzyl halide and an azide salt.

Precursor Selection and Chemical Transformations for Azidomethyl Functionalization

The most common precursors for the synthesis of this compound are 3-chlorobenzyl halides, such as 3-chlorobenzyl chloride or 3-chlorobenzyl bromide. vulcanchem.comrsc.orgsigmaaldrich.comfishersci.casigmaaldrich.com These compounds are readily available and undergo efficient nucleophilic substitution with azide salts. The choice between the chloride and bromide precursor can influence the reaction rate, with the bromide generally being a better leaving group.

Another approach involves the in situ generation of the azide from sodium azide and the corresponding benzyl halide. mdpi.comnih.govresearchgate.net This method has been successfully used in multicomponent "click" reactions to synthesize triazole derivatives. mdpi.com

The synthesis of the precursor itself is an important consideration. 3-Chlorobenzyl alcohol can be converted to the corresponding halide. nist.gov Alternatively, 3-chlorobenzyl chloride can be prepared from the chlorination of 3-chlorotoluene.

The azidomethyl group can also be introduced through the transformation of other functional groups. For example, a two-step process starting from the corresponding benzyl alcohol has been described for the preparation of several benzyl azides. researchgate.net This involves converting the alcohol to a good leaving group, such as a mesylate, followed by displacement with azide. scielo.br

Indirect Synthetic Pathways and Derivative Preparation

While direct nucleophilic substitution is the most straightforward method, indirect pathways can also be employed for the synthesis of this compound and its derivatives. These methods may involve the modification of a pre-existing molecule or a multi-step synthesis.

One such indirect approach involves the formal C-H azidation of 1,3-disubstituted benzenes. This can be achieved through regioselective borylation followed by deborylative azidation. elsevierpure.comresearchgate.net Subsequent transformations can then convert a one-carbon unit on the benzene (B151609) ring into the required azidomethyl group. elsevierpure.com

The resulting this compound is a versatile intermediate for the preparation of various derivatives. The azide group readily participates in 1,3-dipolar cycloaddition reactions, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to form 1,2,3-triazoles. mdpi.comresearchgate.netmdpi.comresearchgate.net This "click chemistry" approach allows for the efficient synthesis of a wide range of complex molecules with potential applications in medicinal chemistry and materials science. mdpi.comresearchgate.net For instance, 1-(azidomethyl)benzene derivatives have been reacted with various alkynes to produce triazole compounds. researchgate.net

Transformation from Hydrazone Intermediates

While the direct conversion of a hydrazone to this compound is not a commonly reported primary synthetic route, the transformation of hydrazones into related nitrogen-containing compounds is well-established in organic synthesis. Aldehyde hydrazones can be oxidized to generate various reactive intermediates. beilstein-journals.org For instance, electrochemical oxidation of aldehyde-derived N,N-disubstituted hydrazones can lead to the formation of highly electrophilic radical cationic species. beilstein-journals.org

In a related transformation, the treatment of various azides with N,N-dimethylhydrazine in the presence of a catalyst like ferric chloride hexahydrate can produce pure hydrazones. organic-chemistry.org Although this represents the reverse of the desired transformation, it highlights the chemical relationship between these functional groups. The oxidative functionalization of aldehyde hydrazones is an active area of research, with methods being developed for C-H functionalization and the synthesis of complex nitrogen-containing heterocycles. acs.org A potential, albeit less direct, pathway from a hydrazone to a benzylic azide could involve the oxidation of the hydrazone to a diazo compound, which could then be further transformed, but this is not the preferred method for synthesizing simple benzylic azides like this compound.

Advanced Synthetic Strategies for Related Azidomethyl Compounds

Recent advancements in synthetic chemistry have provided more sophisticated methods for the synthesis of benzylic azides and their derivatives. These strategies often offer milder reaction conditions, greater functional group tolerance, and improved efficiency.

Transition metal catalysis has emerged as a powerful tool. For example, copper-catalyzed "click chemistry" reactions, specifically the azide-alkyne cycloaddition, are widely used to create complex triazole-containing molecules from organic azides. researchgate.netmdpi.com The synthesis of the initial azidomethyl arene is a crucial first step in these multi-component reactions. mdpi.com

Photoredox catalysis represents another modern approach. A method for the azidation of benzylic C-H bonds has been developed using a copper-catalyzed visible-light-mediated reaction with an azidoiodinane reagent. acs.org This technique allows for the direct conversion of a C-H bond to a C-N bond, bypassing the need for a pre-functionalized starting material like a benzyl halide. acs.org

Electrochemical methods also offer a green and efficient alternative. The electrooxidation of benzylic C(sp3)-H bonds has been shown to produce hydrazones in an aqueous medium. researchgate.net While this specific outcome is the formation of a hydrazone, electrosynthesis is being explored for a variety of oxidative transformations of hydrazones to access other nitrogen-containing compounds. beilstein-journals.org

Furthermore, innovative reactions involving benzyl azides are being developed. A unique reaction between benzyl azides and aryl azides, catalyzed by a photoactivated diruthenium complex, can concurrently synthesize aryl nitriles and anilines under neutral and mild conditions. rsc.org These advanced strategies highlight the ongoing evolution of synthetic methods for accessing and utilizing azidomethyl compounds in various chemical contexts. rsc.orgscispace.comresearchgate.net

Chemical Reactivity and Mechanistic Investigations of this compound

The chemical behavior of this compound is largely dictated by the reactivity of its azide functional group. This moiety serves as a versatile precursor for a range of chemical transformations, most notably cycloaddition reactions and nitrene-based transformations. This article explores the key reactive pathways of this compound, focusing on the mechanistic details of its participation in Huisgen 1,3-dipolar cycloadditions and other transformations derived from the azide group.

Advanced Spectroscopic and Analytical Characterization Techniques for 1 Azidomethyl 3 Chlorobenzene and Its Reaction Products

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of individual atoms, allowing for a detailed mapping of the molecular framework. Both ¹H and ¹³C NMR are routinely used to characterize 1-(azidomethyl)-3-chlorobenzene and its derivatives.

High-resolution ¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms (protons) in a molecule. For this compound, the ¹H NMR spectrum exhibits distinct signals for the benzylic methylene (B1212753) protons and the aromatic protons on the substituted ring.

The two protons of the azidomethyl group (-CH₂N₃) are chemically equivalent and are expected to appear as a sharp singlet in the spectrum. Based on data from analogous compounds like benzyl (B1604629) azide (B81097), this singlet typically resonates in the region of δ 4.3-4.5 ppm. orgsyn.org The specific chemical shift is influenced by the electron-withdrawing nature of both the azide group and the aromatic ring.

The aromatic region of the spectrum is more complex due to the 1,3-disubstitution pattern on the benzene (B151609) ring. This pattern results in four chemically non-equivalent aromatic protons, which would theoretically give rise to four distinct signals. docbrown.info However, due to similar chemical environments and spin-spin coupling between adjacent protons, these signals often overlap, appearing as a complex multiplet in the range of δ 7.1-7.4 ppm. docbrown.info

In mechanistic studies, such as the copper-catalyzed azide-alkyne cycloaddition ("click" reaction), ¹H NMR is invaluable. rgmcet.edu.innih.govorganic-chemistry.orgnih.gov The disappearance of the characteristic methylene singlet of the starting azide and the appearance of a new, downfield-shifted methylene singlet (typically δ 5.5-5.6 ppm) corresponding to the newly formed 1,2,3-triazole ring confirms the progress and outcome of the reaction. orgsyn.orgrsc.org

Table 1: Expected ¹H NMR Chemical Shifts for this compound

| Proton Type | Multiplicity | Expected Chemical Shift (δ, ppm) |

| -CH₂-N₃ | Singlet | ~4.4 |

| Ar-H | Multiplet | ~7.2-7.4 |

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. In the spectrum of this compound, distinct signals are observed for the benzylic carbon and the six aromatic carbons.

The carbon of the azidomethyl group (-CH₂N₃) is expected to appear at approximately δ 52-55 ppm. The aromatic region will display six signals, although some may overlap depending on the resolution and solvent. The carbon atom directly bonded to the chlorine (C-3) is expected to be found around δ 134 ppm, while the carbon bonded to the azidomethyl group (C-1) would appear near δ 135-138 ppm. docbrown.info The other four aromatic carbons (C-2, C-4, C-5, C-6) typically resonate in the range of δ 125-130 ppm. docbrown.info

This detailed carbon map is crucial for confirming the substitution pattern of the benzene ring and for characterizing reaction products. For instance, upon formation of a 1,2,3-triazole, new signals corresponding to the triazole ring carbons appear in the ¹³C NMR spectrum, providing definitive evidence of the cycloaddition. rsc.org

Table 2: Expected ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Expected Chemical Shift (δ, ppm) |

| -CH₂-N₃ | ~54 |

| Ar-C (unsubstituted) | ~126-130 |

| Ar-C-Cl | ~134 |

| Ar-C-CH₂ | ~137 |

Infrared (IR) Spectroscopy for Azide Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups in a molecule. The azide group (-N₃) has a strong and highly characteristic absorption band due to its asymmetric stretching vibration (νₐ(N=N=N)).

This absorption appears in a relatively uncongested region of the IR spectrum, typically between 2080 cm⁻¹ and 2120 cm⁻¹. researchgate.net For benzyl azide derivatives, this peak is consistently observed around 2100 cm⁻¹. amazonaws.com The presence of this intense, sharp peak is a definitive indicator of the azide functionality in this compound. Other characteristic absorptions include C-H stretching of the aromatic ring (around 3030-3080 cm⁻¹) and C=C stretching vibrations within the benzene ring (around 1500-1600 cm⁻¹). amazonaws.com

During a reaction, monitoring the disappearance of the ~2100 cm⁻¹ azide peak provides a simple way to follow the conversion of the starting material. amazonaws.com

Table 3: Key IR Absorption Frequencies for this compound

| Functional Group | Vibration Mode | Characteristic Wavenumber (cm⁻¹) |

| Azide (-N₃) | Asymmetric stretch | ~2100 (strong, sharp) |

| Aromatic C-H | Stretch | ~3050 |

| Aromatic C=C | Stretch | ~1500-1600 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

The calculated monoisotopic mass of this compound (C₇H₆ClN₃) is approximately 167.0250 Da. A key feature in its mass spectrum is the isotopic pattern of chlorine. Naturally occurring chlorine consists of two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. docbrown.info Therefore, the molecular ion peak (M⁺) will appear as a pair of signals at m/z 167 and m/z 169, with the peak at m/z 169 having about one-third the intensity of the peak at m/z 167. docbrown.info

A characteristic fragmentation pathway for benzyl azides is the loss of a molecule of nitrogen (N₂, 28 Da). researchgate.net This results in the formation of a prominent fragment ion. For this compound, this would correspond to the [C₇H₆Cl]⁺ ion, which would also exhibit the 3:1 isotopic pattern at m/z 139 and 141. Further fragmentation can occur, such as the loss of a chlorine atom to produce the [C₇H₆]⁺ ion at m/z 90. researchgate.netlibretexts.org

Table 4: Expected Key Ions in the Mass Spectrum of this compound

| Ion | Formula | Expected m/z | Notes |

| [M]⁺ | [C₇H₆³⁵ClN₃]⁺ | 167 | Molecular Ion |

| [M+2]⁺ | [C₇H₆³⁷ClN₃]⁺ | 169 | Isotope Peak (~33% of M⁺) |

| [M-N₂]⁺ | [C₇H₆³⁵Cl]⁺ | 139 | Loss of N₂ |

| [M-N₂+2]⁺ | [C₇H₆³⁷Cl]⁺ | 141 | Isotope Peak (~33% of m/z 139) |

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio with very high accuracy (typically to four or more decimal places). This precision allows for the determination of the elemental composition of a molecule or fragment. While low-resolution MS can confirm the nominal molecular weight, HRMS can distinguish between compounds that have the same nominal mass but different elemental formulas.

In the context of reactions involving this compound, HRMS is crucial for verifying the identity of the products. For example, after a click reaction with an alkyne, HRMS would be used to confirm that the measured exact mass of the resulting triazole product matches the calculated exact mass for its expected elemental formula, providing unambiguous verification of the reaction's success. rsc.org

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing compounds in solution, including complex reaction mixtures. umich.edu ESI typically generates protonated molecules [M+H]⁺ or other adducts (e.g., [M+Na]⁺), with minimal fragmentation. umich.edu

This makes ESI-MS an excellent tool for real-time reaction monitoring. scispace.com For example, when studying the kinetics or mechanism of a reaction involving this compound, aliquots of the reaction mixture can be directly infused into the ESI-MS. The instrument can then track the decrease in the signal intensity of the starting azide (e.g., at m/z 168 for [M+H]⁺) and the simultaneous increase in the signal for the product molecule, all without the need for prior purification.

Chromatographic Methods for Purity and Isomer Separation (e.g., Column Chromatography, HPLC)

Chromatographic techniques are indispensable for the purification, purity assessment, and separation of isomers of this compound and its related reaction products. The choice between methods like column chromatography and High-Performance Liquid Chromatography (HPLC) depends on the scale and objective, from bulk purification to sensitive analytical quantification.

Column Chromatography

Flash column chromatography is a fundamental technique for the purification of this compound from crude reaction mixtures, effectively removing starting materials, reagents, and byproducts. rsc.orgbeilstein-journals.org The separation is typically performed using a stationary phase like silica (B1680970) gel or aluminum oxide. beilstein-journals.org The choice of mobile phase (eluent) is critical and is determined by the polarity of the target compound and its impurities. A common strategy involves using a non-polar solvent system, such as a mixture of hexanes and ethyl acetate, and gradually increasing the polarity to elute the desired compound. beilstein-journals.org For instance, benzyl azides are often purified on silica gel, and the progress of the separation is monitored by Thin-Layer Chromatography (TLC). rsc.org

Research involving the synthesis of various benzyl azides demonstrates the utility of column chromatography for achieving high purity. rsc.org In a typical procedure, the crude product is loaded onto a silica gel column and eluted with a solvent gradient.

Illustrative Purification Protocol for this compound:

| Parameter | Description |

| Stationary Phase | Silica Gel (particle size 60-120 mesh) |

| Mobile Phase | Gradient of Ethyl Acetate in Hexane (e.g., starting from 5% to 20% Ethyl Acetate) |

| Loading Technique | Dry loading (adsorbing the crude mixture onto a small amount of silica) or direct liquid loading |

| Monitoring | TLC with UV visualization (typically at 254 nm) |

| Outcome | Isolation of this compound from less polar and more polar impurities |

High-Performance Liquid Chromatography (HPLC)

HPLC is a high-resolution technique ideal for assessing the purity of this compound and, crucially, for separating it from its positional isomers (e.g., 1-(azidomethyl)-2-chlorobenzene (B1280905) and 1-(azidomethyl)-4-chlorobenzene). Both normal-phase and reverse-phase HPLC can be employed, with the choice influencing the elution order and selectivity.

Reverse-Phase HPLC (RP-HPLC):

RP-HPLC is widely used for the analysis of substituted aromatic compounds. Separation is based on hydrophobic interactions between the analyte and a non-polar stationary phase (like C18 or C8). A polar mobile phase, typically a mixture of water and an organic modifier like acetonitrile (B52724) or methanol, is used for elution. For positional isomers, columns that offer alternative selectivities, such as those with phenyl-based stationary phases, can be particularly effective due to π-π interactions with the aromatic ring of the analyte. chromforum.org

The separation of closely related isomers, such as chlorotoluene or dichlorobenzene isomers, has been successfully achieved using RP-HPLC with acetonitrile/water mobile phases, demonstrating the feasibility of this approach for chlorobenzyl azide isomers.

Illustrative RP-HPLC Method for Isomer Separation:

| Parameter | Value |

| Column | Phenyl-Hexyl, 4.6 x 250 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (65:35, v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 30°C |

| Detection | UV at 254 nm |

| Expected Elution Order | ortho > meta > para (based on typical hydrophobicity trends) |

Normal-Phase HPLC (NP-HPLC):

Normal-phase chromatography, which utilizes a polar stationary phase (e.g., bare silica) and a non-polar mobile phase (e.g., hexane/isopropanol), is often considered a powerful technique for separating positional isomers. chromforum.orgnih.gov The separation mechanism in NP-HPLC is based on adsorption, and subtle differences in the dipole moment and the ability of isomers to interact with the polar stationary phase can lead to excellent resolution. This method can be particularly advantageous for separating isomers where hydrophobicity differences are minimal.

Illustrative NP-HPLC Method for Isomer Separation:

| Parameter | Value |

| Column | Silica, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Hexane:Isopropanol (98:2, v/v) |

| Flow Rate | 1.2 mL/min |

| Temperature | 25°C |

| Detection | UV at 254 nm |

| Expected Elution Order | Based on polarity differences; often provides a different selectivity compared to RP-HPLC |

Computational Chemistry and Theoretical Modeling of 1 Azidomethyl 3 Chlorobenzene

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Bonding

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and bonding characteristics of 1-(azidomethyl)-3-chlorobenzene. nih.gov DFT methods balance computational cost and accuracy, making them suitable for studying molecules of this size. sumitomo-chem.co.jpnumberanalytics.com These calculations provide insights into the distribution of electron density, the nature of chemical bonds, and the energies of molecular orbitals.

The electronic properties of the benzene (B151609) ring are influenced by both the electron-withdrawing chloro substituent and the azidomethyl group. The azido (B1232118) group itself has a complex electronic nature, with electron density concentrated on the terminal nitrogen atom, rendering it nucleophilic. In contrast, the central nitrogen atom carries a formal positive charge, giving it electrophilic character.

DFT calculations can quantify these effects by computing various molecular properties. The molecular electrostatic potential (MEP) surface, for instance, visually represents the charge distribution, highlighting regions susceptible to electrophilic or nucleophilic attack. vjst.vn Analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) helps in understanding the molecule's reactivity and electronic transitions. nih.govvjst.vn The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability. nih.gov Natural Bond Orbital (NBO) analysis can further detail the bonding, non-bonding, and anti-bonding interactions within the molecule, providing a quantitative picture of its stability and charge delocalization. nih.govvjst.vn

Table 1: Representative Calculated Electronic Properties for Substituted Benzyl (B1604629) Azides using DFT

| Property | Description | Typical Calculated Value Range |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | -6.5 to -7.5 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | -0.5 to -1.5 eV |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | 5.5 to 6.5 eV |

| Dipole Moment | Measure of the net molecular polarity. | 2.0 to 3.5 Debye |

| NBO Charge on N1 (terminal) | Natural Bond Orbital charge on the terminal nitrogen of the azide (B81097) group. | -0.3 to -0.4 e |

| NBO Charge on N2 (central) | Natural Bond Orbital charge on the central nitrogen of the azide group. | +0.2 to +0.3 e |

Note: These values are representative for the class of substituted benzyl azides and are derived from general principles and data on related compounds. Specific values for this compound would require dedicated calculations.

Computational Studies on Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. sumitomo-chem.co.jp A primary reaction pathway for this compound is the 1,3-dipolar cycloaddition, often referred to as "click chemistry," where the azide group reacts with an alkyne to form a stable 1,2,3-triazole ring. researchgate.netwgtn.ac.nz

Theoretical studies can map the entire potential energy surface of such a reaction. numberanalytics.com This involves identifying the structures of reactants, intermediates, products, and, most importantly, the transition states that connect them. numberanalytics.com A transition state is a high-energy, transient configuration that represents the energy barrier a reaction must overcome. numberanalytics.comnumberanalytics.com By calculating the Gibbs free energy of activation (ΔG‡), which is the energy difference between the reactants and the transition state, chemists can predict reaction rates and understand how catalysts influence the reaction. sumitomo-chem.co.jpnumberanalytics.com

For the cycloaddition reaction of this compound, computational methods like DFT can:

Locate Transition State Structures: Algorithms are used to find the specific geometry of the molecule at the peak of the reaction energy barrier. numberanalytics.com

Calculate Activation Energies: Determining the energy of the transition state allows for the prediction of reaction kinetics and regioselectivity (i.e., the formation of 1,4- vs. 1,5-disubstituted triazoles). sumitomo-chem.co.jp

Elucidate Catalytic Effects: Modeling can show how a catalyst, such as copper(I) in the copper-catalyzed azide-alkyne cycloaddition (CuAAC), stabilizes the transition state, thereby lowering the activation energy and accelerating the reaction. numberanalytics.comresearchgate.net

These computational insights are crucial for optimizing reaction conditions and designing new synthetic routes. numberanalytics.com

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Theoretical calculations can predict various spectroscopic parameters for this compound, which can then be compared with experimental data for validation. researchgate.net This synergy between theory and experiment is vital for confirming molecular structures and understanding spectroscopic features.

Infrared (IR) Spectroscopy: DFT calculations can compute harmonic vibrational frequencies. nih.gov These theoretical frequencies correspond to the vibrational modes of the molecule, such as the characteristic asymmetric stretch of the azide (–N₃) group, C-H stretches of the aromatic ring, and CH₂ bending modes. The predicted IR spectrum, including the intensities of the absorption bands, can be compared with an experimental FT-IR spectrum. nih.gov For instance, the strong azide stretch is typically predicted and observed around 2100 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical methods can predict ¹H and ¹³C NMR chemical shifts. These calculations involve determining the magnetic shielding around each nucleus within the molecule's optimized geometry. The predicted shifts for the aromatic protons, the methylene (B1212753) (–CH₂–) protons, and the various carbon atoms can be correlated with experimental NMR data to confirm the compound's structure. bohrium.com

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption bands in a UV-Vis spectrum. vjst.vnnih.gov These calculations can help assign the observed absorptions to specific electronic transitions, such as the π-π* transitions within the benzene ring.

A study on the synthesis of 1,2,3-triazole derivatives from this compound provides experimental spectroscopic data for the resulting products, which serves as a valuable reference for validating the computational predictions of related structures. mdpi.com

Table 2: Comparison of Typical Predicted and Experimental Spectroscopic Data for Benzyl Azide Moieties

| Spectroscopic Data | Functional Group | Predicted Value (Computational) | Experimental Value (Observed) |

|---|---|---|---|

| IR Frequency | Azide (–N₃) asymmetric stretch | ~2100-2120 cm⁻¹ | ~2100-2150 cm⁻¹ |

| ¹H NMR Chemical Shift | Methylene protons (–CH₂N₃) | δ 4.2–4.6 ppm | δ 4.2–4.5 ppm |

| ¹³C NMR Chemical Shift | Methylene carbon (–C H₂N₃) | δ 50–55 ppm | δ 52–56 ppm |

Note: Predicted values are based on typical DFT calculations for this class of compounds. Experimental values are from literature on related benzyl azides.

Molecular Modeling of Interactions with Reaction Partners

Molecular modeling extends beyond the properties of an isolated molecule to simulate its interactions with other chemical species. For this compound, this is particularly relevant for understanding its behavior in complex reaction environments, such as catalyzed cycloadditions or interactions with biological targets.

Modeling can be used to study the non-covalent interactions between this compound and its reaction partners. In the context of a copper-catalyzed click reaction, molecular docking and dynamics simulations can explore:

The binding of the azide to the copper catalyst.

The simultaneous or sequential binding of an alkyne co-reactant.

The geometry of the ternary complex (azide-catalyst-alkyne) leading up to the transition state.

These models provide a 3D visualization of how the molecules fit together, revealing key intermolecular forces like van der Waals forces, electrostatic interactions, and coordination bonds that govern the reaction's efficiency and selectivity. bris.ac.uk

Furthermore, if this compound is used as a building block for molecules with potential biological activity, molecular docking can predict how the final product might interact with a protein's active site. mdpi.com By simulating the binding pose and calculating a binding affinity score, researchers can screen potential compounds and prioritize synthetic efforts toward those with the most promising interactions.

Applications and Functional Materials Development Utilizing 1 Azidomethyl 3 Chlorobenzene

Building Block for Complex Organic Synthesis

1-(Azidomethyl)-3-chlorobenzene serves as a versatile building block in the intricate field of organic synthesis. Its unique structure, featuring both an azidomethyl group and a chlorine atom on a benzene (B151609) ring, allows for a variety of chemical transformations, making it a valuable precursor for diverse molecular architectures.

Diversification of Heterocyclic Scaffolds through Triazole Formation

The presence of the azide (B81097) group in this compound makes it an ideal component for the synthesis of 1,2,3-triazoles via the Huisgen 1,3-dipolar cycloaddition, a cornerstone of click chemistry. mdpi.comnih.gov This reaction, typically catalyzed by copper(I), involves the coupling of the azide with a terminal alkyne to form a stable, five-membered heterocyclic triazole ring. mdpi.comresearchgate.net This methodology is highly efficient and regioselective, yielding 1,4-disubstituted triazoles. researchgate.netresearchgate.net

The resulting triazole-containing molecules are of significant interest in medicinal chemistry and materials science due to their broad range of biological activities and unique chemical properties. mdpi.comresearchgate.net For instance, researchers have synthesized various triazole derivatives from azides like this compound, which have shown potential as antiproliferative agents. mdpi.com The triazole ring itself is metabolically stable and can participate in hydrogen bonding and dipole interactions, making it a valuable pharmacophore. mdpi.com

A study on the synthesis of new chalcone (B49325) derivatives utilized this compound to create a series of triazole-containing compounds with potential tyrosinase activating effects. researchgate.net This highlights the utility of this compound in generating libraries of diverse heterocyclic compounds for biological screening.

Table 1: Examples of Heterocyclic Scaffolds Synthesized from Azides

| Starting Azide | Reactant | Resulting Scaffold | Potential Application |

| This compound | Substituted Alkynes | 1,2,3-Triazole Derivatives | Medicinal Chemistry, Materials Science |

| o-(Alkylsulfanyl)benzyl azides | Lithium diisopropylamide (LDA) | 2,3-Dihydrobenzo[b]thiophen-3-amine 1,1-dioxides | Heterocyclic Synthesis |

| Oleanolic acid with aromatic azides | Click Chemistry | Hybrid 1,2,3-triazole-triterpene compounds | Antiproliferative Agents |

Precursor for Advanced Organic Materials

Beyond heterocyclic synthesis, this compound is a precursor for the development of advanced organic materials. The azide functionality can be transformed into other useful groups, or it can be used directly to impart specific properties to a material. nih.gov For example, organic azides are employed in the creation of cross-linked polymers, which can enhance the thermal stability and mechanical strength of materials. nih.gov

The thermal or photolytic decomposition of the azide group generates highly reactive nitrenes. nih.govmdpi.com These nitrenes can undergo various reactions, including insertion into C-H bonds and addition to double bonds, leading to the formation of cross-linked networks within a polymer matrix. nih.govmdpi.com This process is utilized to modify the physical properties of polymers for applications in devices such as organic solar cells and light-emitting diodes. mdpi.com

Conjugation Strategies via Click Chemistry

The reliability and efficiency of the azide-alkyne cycloaddition, or "click chemistry," make this compound a valuable tool for conjugation in various scientific disciplines.

Bioconjugation and Chemical Biology Applications (e.g., DNA Functionalization)

In the realm of chemical biology, click chemistry is a powerful method for attaching molecules to biological systems with high specificity and under benign conditions. mdpi.com The azide group of this compound can be readily "clicked" onto biomolecules that have been modified to contain an alkyne group. This enables the precise labeling and functionalization of complex biological entities like proteins and nucleic acids.

While direct examples of DNA functionalization with this compound are not extensively detailed in the provided search results, the principle of using azides for bioconjugation is well-established. mdpi.com For instance, azide-modified building blocks are incorporated into DNA strands, which can then be conjugated to other molecules via click chemistry. This has applications in diagnostics, therapeutics, and the fundamental study of biological processes. The process is also relevant for creating biologic-polymer-drug conjugates. google.com

Polymer Chemistry and Materials Science Applications (e.g., Cross-linking, Functional Polymers)

In polymer chemistry, this compound and similar azides are instrumental in the synthesis of functional polymers and for cross-linking applications. nih.gov The click reaction allows for the efficient grafting of side chains onto a polymer backbone or for linking different polymer chains together. researchgate.net This can be used to create materials with tailored properties, such as specific solubility, thermal behavior, or mechanical strength.

The formation of triazole linkages through click chemistry provides a stable and robust connection within the polymer architecture. researchgate.net This method has been used to develop functionalized polymers for a variety of applications, including coatings and advanced composites. researchgate.net For example, a study synthesized new chalcone derivatives with tyrosinase activating effects, demonstrating the use of this compound in creating functional small molecules that could potentially be incorporated into polymers. researchgate.net

Table 2: Applications of this compound in Polymer Science

| Application | Description | Resulting Material Properties |

| Cross-linking | Formation of networks between polymer chains via azide reactions. | Enhanced thermal stability and mechanical strength. nih.gov |

| Functional Polymers | Incorporation of the azidomethylphenyl group into polymer structures. | Tailored solubility, thermal behavior, and specific functionalities. researchgate.net |

Development of Novel Functionalized Derivatives for Targeted Research

The chemical reactivity of this compound allows for the creation of a wide array of novel derivatives for specific research purposes. The chlorine atom and the azidomethyl group can both be targeted for chemical modification, leading to a diverse range of functionalized molecules.

For instance, the azide group can be reduced to an amine, providing a route to a different class of compounds. Furthermore, the aromatic ring can undergo various electrophilic substitution reactions, although the chloro and azidomethyl groups will influence the position of substitution.

Research has shown the synthesis of various derivatives from related azides. For example, 1-(azidomethyl)-4-chlorobenzene (B1280293) has been used to create triazole derivatives with phytotoxic activities. In another study, various (azidomethyl)benzene derivatives, including the 3-chloro isomer, were synthesized and used to create chalcone derivatives with potential biological activity. researchgate.net The development of such derivatives is crucial for structure-activity relationship studies and for the discovery of new molecules with desired properties for applications in medicine, agriculture, and materials science. mdpi.comiyte.edu.tr

Exploration of Structure-Property Relationships in Derivatized Systems

The functional properties of materials derived from this compound are intrinsically linked to their molecular architecture. By systematically modifying the structure of derivatives, researchers can tune the resulting physical, chemical, and biological characteristics. A primary method for derivatization is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, which allows for the efficient and specific formation of 1,2,3-triazole rings. nih.govresearchgate.net

The position of the chlorine atom on the benzyl (B1604629) azide ring at the meta-position exerts a distinct electronic influence compared to its ortho- and para-isomers. This substitution pattern affects the reactivity of the azide and the properties of the resulting triazole-containing molecules. The chlorine atom is an electron-withdrawing group, which can influence the electron density of the aromatic ring and, by extension, the properties of the entire molecule. This electronic effect, combined with the steric hindrance, can modulate the biological activity and material properties of the derivatized systems.

For instance, in a study focused on the synthesis of chalcone derivatives with potential tyrosinase activity, this compound was used as a key building block. researchgate.net The resulting triazole-linked chalcones were evaluated for their biological function, demonstrating that the nature and position of substituents on the benzyl ring play a crucial role in the molecule's interaction with the enzyme. researchgate.net While the study synthesized a library of compounds, it highlighted that specific substitutions led to potent activating effects on tyrosinase. researchgate.net

Similarly, research into triazole-bispidinone scaffolds for catalytic applications included the synthesis of ligands derived from this compound. nih.gov The choice of this particular azide was part of a broader strategy to tune the coordination properties and solubility of the final metal complexes. The substitution on the aromatic ring of the azide directly impacts the electronic environment of the resulting triazole and its ability to coordinate with metal ions, thereby influencing the catalytic activity of the complex. nih.gov

The table below summarizes the synthesis of this compound as reported in a study, which is a precursor for these derivatized systems.

| Compound Name | Starting Material | Reagents and Conditions | Yield (%) | Reference |

| This compound | 1-(Bromomethyl)-3-chlorobenzene | NaN₃, DMSO, r.t. | 76 | researchgate.net |

Applications in Targeted Chemical Probes and Tags

The azide functionality of this compound makes it a valuable reagent for the construction of targeted chemical probes and tags. The bioorthogonal nature of the azide-alkyne cycloaddition reaction allows for its use in complex biological systems with minimal side reactions. Chemical probes are small molecules designed to selectively bind to a specific biological target, such as a protein or enzyme, enabling the study of its function and localization. promega.ca

The development of such probes often involves a modular design, incorporating a recognition element, a linker, and a reporter group (e.g., a fluorophore). This compound can serve as a versatile linker component, connecting a targeting moiety to a reporter group via the stable triazole linkage formed in a click reaction. The chloro-substituted phenyl ring can also engage in specific interactions with the target, potentially enhancing binding affinity and selectivity.

While specific examples detailing the use of this compound in fluorescent probes for biological imaging are not extensively documented in the provided search results, the principles of its application can be inferred from studies on related compounds. For example, the synthesis of fluorescently labeled TaqMan oligonucleotide probes has been achieved using CuAAC with various azides, demonstrating the utility of this chemistry in creating probes for nucleic acid detection. nih.gov The development of small-molecule fluorescent probes for enzymes is another area where azides like this compound could be employed to link a recognition motif to a fluorophore. nih.gov

The table below presents examples of related azido (B1232118) compounds used in the synthesis of probes and functional molecules, illustrating the potential applications of this compound.

| Application | Azido Compound | Key Features of Application | Reference |

| Synthesis of Triazole Derivatives | 1-(Azidomethyl)-4-chlorobenzene | Precursor for triazoles with potential herbicidal activity. | |

| Synthesis of Triazole Glycosides | 3-Azidobenzoate derivatives | Creation of antimicrobial agents by linking to sugar moieties. | mdpi.com |

| Development of LIM-Kinase Inhibitors | Various azides | Used in the synthesis of potential chemical probes for kinases. | mdpi.com |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.